
Arimoclomol (citrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arimoclomol (citrate) is a useful research compound. Its molecular formula is C20H28ClN3O10 and its molecular weight is 505.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Arimoclomol (citrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Arimoclomol (citrate) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Niemann-Pick Disease Type C
Niemann-Pick disease type C is a rare genetic disorder characterized by lipid accumulation due to defective lysosomal function. Arimoclomol has shown promising results in clinical trials aimed at this condition.
- Study Overview : A Phase 2/3 double-blind, placebo-controlled trial (ClinicalTrials.gov identifier: NCT02612129) involved 50 patients aged 2-18 years. The primary endpoint was the change in the 5-domain NPC Clinical Severity Scale score over 12 months.
- Results : Patients receiving arimoclomol demonstrated a significant reduction in disease progression compared to placebo, with a mean progression score of 0.76 versus 2.15 for placebo (P = .046), representing a 65% reduction in annual disease progression .
- Safety Profile : Adverse events were reported in 88.2% of patients on arimoclomol compared to 75% on placebo, with fewer serious adverse events in the arimoclomol group .
Amyotrophic Lateral Sclerosis
Arimoclomol's application extends to amyotrophic lateral sclerosis, a progressive neurodegenerative disease affecting motor neurons.
- Study Overview : The ORARIALS-01 trial was a multinational study assessing arimoclomol's efficacy in ALS patients. Participants were administered either arimoclomol citrate at 1200 mg/day or placebo for 76 weeks.
- Results : The primary outcome measured was the Combined Assessment of Function and Survival rank score. No significant differences were observed between the treatment and placebo groups (mean score of 0.51 vs. 0.49; P = .62). The incidence of adverse events was higher in the arimoclomol group, leading to treatment discontinuation in some cases .
Summary of Clinical Trials
Study Identifier | Condition | Phase | Primary Endpoint | Outcome |
---|---|---|---|---|
NCT02612129 | Niemann-Pick Disease C | Phase 2/3 | Change in NPC Clinical Severity Scale | -1.40 treatment difference (P = .046) |
NCT03491462 | Amyotrophic Lateral Sclerosis | Phase 2 | Combined Assessment of Function and Survival | No significant difference (P = .62) |
Análisis De Reacciones Químicas
Core Synthetic Pathway
The enantiopure synthesis of arimoclomol citrate relies on chiral (R)-(−)-glycidyl nosylate intermediates to retain stereochemical integrity. Key steps include:
Table 1: Regioselective Synthesis from (R)-Glycidyl Nosylate
-
Critical Features :
-
Regiospecificity : Sodium hydride initiates alkoxide formation, enabling nucleophilic attack on the glycidyl nosylate .
-
One-Pot Procedure : Sequential addition of NaH, glycidyl nosylate, and piperidine in DMF simplifies production .
-
Chiral Retention : No racemization observed during diazotisation or subsequent steps .
-
Diazotisation and Chlorination
-
Reagents : Sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at −5°C .
-
Mechanism : Converts amidoxime groups to imidoyl chlorides via in situ diazonium salt formation.
Oxidation of Bimoclomol to Arimoclomol
Table 2: Pyridine N-Oxidation Challenges
-
Key Insight : Thioglycolic acid acts as a nucleophilic promoter, enabling efficient conversion of 3-cyanopyridine-N-oxide to amidoxime intermediates .
Reaction Selectivity and Byproducts
-
Substrate Compatibility :
-
Byproduct Management :
Stability Under Reaction Conditions
Propiedades
Fórmula molecular |
C20H28ClN3O10 |
---|---|
Peso molecular |
505.9 g/mol |
Nombre IUPAC |
(3Z)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C14H20ClN3O3.C6H8O7/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-5,8-9,13,19H,1-3,6-7,10-11H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b16-14-;/t13-;/m1./s1 |
Clave InChI |
XSENLDLUMVYRET-NIOGVPEESA-N |
SMILES isomérico |
C1CCN(CC1)C[C@H](CO/N=C(/C2=C[N+](=CC=C2)[O-])\Cl)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.